5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile
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Overview
Description
5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile is a synthetic compound that has garnered significant attention in the scientific community due to its unique properties and potential applications across various fields. This compound is characterized by its thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of methanesulfonyl and methoxy groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with methanesulfonyl chloride and methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, amines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. The methanesulfonyl and methoxy groups enhance its binding affinity and specificity towards these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
- 3-methanesulfonyl-5-methyl-1,2-thiazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile exhibits unique properties due to the presence of both methanesulfonyl and methoxy groups. These functional groups enhance its chemical reactivity and potential for diverse applications, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
157138-41-5 |
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Molecular Formula |
C6H6N2O3S2 |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
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